molecular formula C32H37NO8 B12435041 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12435041
M. Wt: 563.6 g/mol
InChI Key: FQZYTYWMLGAPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both a phenoxy and a dimethylethanamine group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine typically involves a multi-step process. One common method includes the reaction of 1,2-diphenylbut-1-enyl with phenoxyacetic acid under controlled conditions. The reaction is often catalyzed by palladium on carbon and carried out in an ethyl acetate-ethanol solution at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as flash chromatography with toluene-methanol as the eluent ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

IUPAC Name

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

FQZYTYWMLGAPFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.